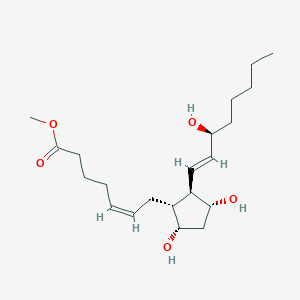![molecular formula C19H17ClN6O5 B159768 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate CAS No. 10155-52-9](/img/structure/B159768.png)
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has been shown to have various biochemical and physiological effects. These effects include the inhibition of specific enzymes and proteins, as well as the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate in laboratory experiments is its ability to inhibit specific enzymes and proteins. This inhibition can help researchers study the mechanism of action of various cellular pathways and develop new drugs. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in laboratory animals.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate. One of the most significant directions is in the development of new drugs that can target specific cellular pathways. This compound can also be used in the study of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit specific enzymes and proteins, as well as its anti-inflammatory and anti-tumor properties, make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential future directions.
Synthesemethoden
The synthesis of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate involves the reaction of 2-chloro-4-nitroaniline with 2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl ethyl carbamate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used to study the mechanism of action of various enzymes and proteins. This compound is also used in the synthesis of various other compounds that have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
10155-52-9 |
|---|---|
Produktname |
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate |
Molekularformel |
C19H17ClN6O5 |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H17ClN6O5/c1-12-17(23-22-16-8-7-14(26(29)30)11-15(16)20)18(27)25(24-12)9-10-31-19(28)21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,21,28) |
InChI-Schlüssel |
TVLFDYXFHZZILW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
Andere CAS-Nummern |
10155-52-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)






![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)